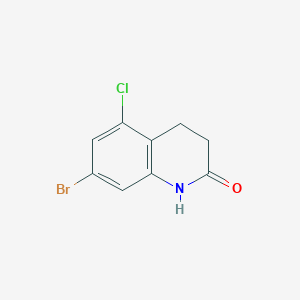

BrC1=CC(=C2CCC(NC2=C1)=O)Cl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

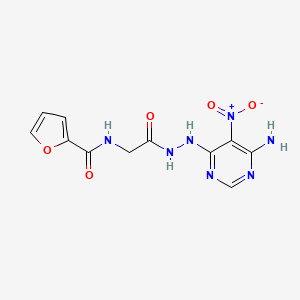

BrC1=CC(=C2CCC(NC2=C1)=O)Cl is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry and Pollution

- Brown carbon (BrC) influences radiative forcing by absorbing sunlight. Studies on the optical properties and molecular characteristics of water-soluble and methanol-soluble organic carbon emitted from biomass and coal combustion, as well as vehicle emissions, have been conducted. These studies utilized techniques like UV-visible spectroscopy, excitation-emission matrix spectroscopy, and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) (Tang et al., 2020).

Chemical Kinetics and Reaction Studies

- The decomposition of gaseous BrCN in shock waves was measured, providing insights into the kinetic behavior of CN and C2 molecules at high temperatures. This research contributes to understanding the reaction mechanisms and kinetics in high-temperature environments (Patterson & Greene, 1962).

Electrophilic Aromatic Substitution Reactions

- Research on electrophilic aromatic substitution reactions, involving hypochlorous and hypobromous acid, chlorine monoxide, and other related compounds, has been conducted. These studies are essential for understanding the reactivities of these substances in various chemical reactions, which is crucial for the development of new synthetic methods and materials (Voudrias & Reinhard, 1988).

Environmental Science and Technology

- Studies on the hepatotoxicity of bromotrichloromethane (BrCCl3) and its bond dissociation energies have provided insights into the environmental and health impacts of such compounds. Understanding the toxicity and stability of these compounds is crucial for assessing environmental risks and developing safety protocols (Koch, Glende, & Recknagel, 1974).

Natural Products and Drug Discovery

- Research in countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), collectively referred to as countercurrent separation (CCS), is vital for natural product research. This technique is used for the isolation and purification of compounds from natural sources, playing a critical role in drug discovery and the study of bioactive compounds (Friesen et al., 2015).

Energy Storage and Battery Technology

- Research on lithium-ion battery chargers, involving a built-in resistance compensator (BRC) technique, contributes to improving the efficiency and speed of battery charging. This is crucial for advancing energy storage technologies and developing more efficient electronic devices (Lin, Hsieh, & Chen, 2010).

Wirkmechanismus

Target of Action

Similar compounds such as quinoline derivatives have been known to target various enzymes and receptors . For instance, some quinoline derivatives have been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Mode of Action

It’s worth noting that quinoline derivatives, which share a similar structure, have diverse modes of action depending on their specific targets . For example, some quinoline derivatives act as selective antagonists at the glycine site of the NMDA receptor .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways . For instance, some quinoline derivatives have been known to inhibit the RNA-dependent RNA polymerase enzyme, thereby affecting the replication of the Hepatitis C virus .

Pharmacokinetics

Quinoline derivatives, which share a similar structure, are known to have diverse pharmacokinetic properties .

Result of Action

Quinoline derivatives have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis and functionalization of quinoline derivatives have been reported to be influenced by various factors such as reaction conditions and catalysts .

Eigenschaften

IUPAC Name |

7-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h3-4H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCPBETUTHKTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)

![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)

![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)

![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)